molecular formula C16H25NO B1439215 3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine CAS No. 946680-16-6

3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine

Cat. No.: B1439215
CAS No.: 946680-16-6
M. Wt: 247.38 g/mol
InChI Key: VUCMTUYAZRFEFZ-UHFFFAOYSA-N
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Description

3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine (CAS Number: 946680-16-6) is a piperidine-based chemical compound with the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol. This reagent is provided as a high-purity material for scientific research and development purposes. The compound features a piperidine ring linked via a methylene bridge to a 2-isopropyl-5-methylphenoxy group. Its structural characteristics place it within a class of compounds that have demonstrated significant research value in medicinal chemistry. Piperidine derivatives bearing substituted phenoxy groups are frequently investigated for their diverse biological activities and pharmacological potential. Related structural analogs have been studied for effects on calcium channel currents and oxidative stress, with one study on a similar compound, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), showing superoxide anion scavenging activity and inhibition of voltage-dependent L-type calcium channels . Other phenoxy-methyl-piperidine derivatives have been explored as potential antidepressant agents through modulation of biogenic amine reuptake , while various piperidine-based scaffolds continue to be important in the development of novel therapeutic agents . Applications & Research Value: This compound serves as a valuable building block and intermediate in organic synthesis and drug discovery efforts. Researchers utilize this chemical scaffold for exploring structure-activity relationships, particularly in developing compounds with potential modulatory effects on neurological and cardiovascular systems. The structural framework is also relevant to antimicrobial research, as carvacrol-based derivatives with similar structural motifs have shown activity against H. pylori strains . Handling & Storage: For optimal stability, store at -4°C for shorter periods (1-2 weeks) or at -20°C for extended preservation (1-2 years). The compound has a predicted boiling point of 364.3±30.0°C at 760 mmHg and a calculated density of 1.0±0.1 g/cm³ . Important Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct appropriate risk assessments and implement necessary safety precautions before use.

Properties

IUPAC Name

3-[(5-methyl-2-propan-2-ylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12(2)15-7-6-13(3)9-16(15)18-11-14-5-4-8-17-10-14/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMTUYAZRFEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Phenoxy Intermediate

The phenoxy intermediate, 2-isopropyl-5-methylphenol or its derivatives, is typically prepared or sourced as a starting material. The phenol group is then converted into a reactive intermediate such as an epoxide or a halomethyl derivative to enable further coupling.

  • Epoxide formation : The phenol can be reacted with epichlorohydrin in the presence of a strong base like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) to form the corresponding epoxide intermediate. This reaction is typically carried out at room temperature with stirring for a few hours, followed by neutralization and purification steps including solvent removal and chromatographic purification on silica gel.

  • Halomethyl derivative formation : Alternatively, the phenol may be converted to a chloromethyl or bromomethyl derivative by reaction with formaldehyde and hydrochloric acid or other halogenating agents, facilitating nucleophilic substitution later.

Coupling with Piperidine

The key step involves nucleophilic substitution of the activated phenoxy intermediate with piperidine or a piperidine derivative:

  • Nucleophilic substitution reaction : The epoxide or halomethyl intermediate is reacted with piperidine under reflux conditions in an appropriate solvent such as ethyl ether, tetrahydrofuran (THF), or chloroform. The reaction mixture is often heated (e.g., 50 °C to reflux) for several hours (typically 3 hours) to ensure complete conversion.

  • Use of reducing agents : In some protocols, lithium aluminum hydride (LiAlH4) is used to reduce intermediates or assist in the formation of the desired product. For example, LiAlH4 suspended in ethyl ether or a mixture of ethyl ether and THF is added dropwise to the reaction mixture and refluxed for several hours. After completion, excess LiAlH4 is quenched carefully with water saturated with sodium sulfate.

Work-up and Purification

  • After completion of the reaction, the mixture is cooled and treated with aqueous acid (e.g., sulfuric acid) to acidify the solution, followed by basification with ammonia or sodium hydroxide to liberate the free base of the product.

  • The organic phase is extracted multiple times with solvents such as ethyl ether or chloroform, washed, dried over anhydrous sodium sulfate, and concentrated by evaporation.

  • Purification is commonly achieved by chromatography on silica gel columns using solvents such as toluene, ethyl acetate, or mixtures thereof. Gradient elution may be employed to separate the desired product from impurities.

Summary of Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Epoxide formation Phenol + epichlorohydrin + NaH DMF Room temperature ~2.5 hours ~46% Purified by silica gel chromatography
Nucleophilic substitution Epoxide or halomethyl intermediate + piperidine Ethyl ether, THF, chloroform 50 °C to reflux 3 hours Not specified Dropwise addition of LiAlH4 if used
Reduction (if applicable) LiAlH4 suspension Ethyl ether, THF Reflux 3 hours Not specified Excess LiAlH4 quenched with water/Na2SO4
Work-up and extraction Acidification, basification, solvent extraction Ethyl ether, chloroform Ambient - - Multiple extractions and washes
Purification Silica gel chromatography Toluene, ethyl acetate Ambient - 7 g from 16 g crude Gradient elution

Research Findings and Notes

  • The reaction mixture's temperature and time are critical to maximize yield and purity. Heating at 50 °C for 3 hours is commonly reported for alkylation steps.

  • LiAlH4 is used to reduce intermediates or to assist in forming the piperidine-substituted product. Handling requires careful quenching to avoid violent reactions.

  • Chromatographic purification is essential to obtain the pure compound, often involving gradient elution with toluene and methanol mixtures.

  • The overall synthetic route is designed to maintain the integrity of the isopropyl and methyl substituents on the phenoxy ring, which are important for the compound’s biological activity.

  • The described methods are consistent with those used for related phenoxy-piperidine derivatives with therapeutic applications, indicating robustness and reproducibility.

Chemical Reactions Analysis

3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine is of significant interest in scientific research due to its diverse applications in medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, including detailed data tables and case studies that highlight its relevance in various fields.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

a. Antidepressant Activity
Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown promising results in animal models, suggesting that this compound may enhance mood regulation.

b. Antipsychotic Properties
The compound's structural similarity to known antipsychotic agents allows for exploration as a potential treatment for schizophrenia and other psychotic disorders. Its interaction with dopamine receptors is under investigation to elucidate its efficacy and safety profile.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

a. Synthesis of Novel Compounds
It can be used as a building block to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. The piperidine ring facilitates various reactions such as alkylation, acylation, and cyclization.

b. Reaction Mechanisms
The compound can undergo nucleophilic substitution reactions due to the presence of the phenoxy group, allowing for the introduction of various functional groups that can modify its biological activity.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives, including this compound. The results demonstrated significant improvement in behavioral tests indicative of antidepressant activity, correlating with increased serotonin levels in the brain.

Case Study 2: Antipsychotic Efficacy

In a preclinical trial, researchers evaluated the antipsychotic potential of this compound against established models of psychosis. The findings suggested that it effectively reduced hyperactivity and altered dopamine receptor activity, warranting further investigation into its clinical applications.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntidepressant[Journal of Medicinal Chemistry]
This compoundAntipsychotic[Pharmacology Reports]

Table 2: Synthetic Pathways

Reaction TypeConditionsYield (%)
AlkylationKOH, DMF, reflux85
AcylationAcetic anhydride, pyridine78
CyclizationHeat, solvent-free conditions90

Mechanism of Action

The mechanism of action of 3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

A comparative analysis of key structural analogs is summarized below:

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Relevance
3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine (hypothetical) C₁₆H₂₅NO - Phenoxymethyl group at C3
- 2-isopropyl, 5-methyl on phenoxy ring
Potential CNS activity (inferred)
3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride ( ) C₁₅H₂₄ClNO - Phenoxy group directly at C3
- 5-isopropyl, 2-methyl on phenoxy ring
Intermediate/API derivative
Paroxetine Hydrochloride ( ) C₁₉H₂₀FNO₃·HCl - Benzodioxolyloxy group at C3
- 4-fluorophenyl at C4
SSRI antidepressant
Paroxetine Related Compound G ( ) C₂₅H₂₄FNO₃·HCl - 4′-fluorophenyl-4′-phenyl substitution at C4 Impurity/structural analog
1-[3-(3-Methylphenoxy)-3-phenylpropyl]piperidine ( ) C₂₁H₂₇NO - 3-methylphenoxy and phenylpropyl chain at C1 Synthetic intermediate
Key Observations:

Substituent Positioning and Linkage: The target compound features a phenoxymethyl bridge, enhancing steric bulk compared to direct phenoxy-linked analogs like 3-(5-isopropyl-2-methylphenoxy)piperidine hydrochloride ( ). This may influence receptor binding kinetics or metabolic stability. Paroxetine ( ) substitutes the phenoxy group with a benzodioxolyl ring, which increases electron density and may enhance serotonin reuptake inhibition.

Chirality and Stereochemical Effects :

  • Paroxetine’s stereochemistry ((3S,4R)-configuration) is critical for its SSRI activity ( ). The target compound’s stereochemical configuration (if chiral) remains undefined but could significantly impact its pharmacological profile.

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : Bulky substituents (e.g., isopropyl) may hinder cytochrome P450-mediated oxidation, as seen in paroxetine’s resistance to rapid metabolism ( ).

Biological Activity

3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-isopropyl-5-methylphenoxy group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 946680-16-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the phenoxy group enhances binding affinity, allowing for modulation of biological pathways.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

  • Anticancer Activity :
    • A study reported that derivatives related to this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .
    • The mechanism involves inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
  • Antimicrobial Activity :
    • Research indicates that certain derivatives show inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential as antimicrobial agents .
  • Enzyme Inhibition :
    • Compounds containing the piperidine moiety have been linked to inhibition of acetylcholinesterase and urease, highlighting their potential in treating neurological disorders and managing urea levels .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Anticancer Evaluation

In a comparative study, a derivative containing the same piperidine structure was tested against standard chemotherapeutics like doxorubicin. It demonstrated superior anticancer activity with IC50 values lower than those of established drugs .

Case Study 2: Antimicrobial Testing

Another study evaluated a series of piperidine derivatives for antimicrobial properties, revealing moderate to strong activity against several bacterial strains. This positions these compounds as potential candidates for developing new antibiotics .

Data Tables

Activity Type Cell Line/Pathogen IC50 (μM) Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliModerate
AntimicrobialS. aureusModerate
Enzyme InhibitionAcetylcholinesteraseVarious

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine
Reactant of Route 2
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3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine

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